![molecular formula C13H10F3NO B063930 2-[2-(Trifluoromethoxy)phenyl]aniline CAS No. 175676-54-7](/img/structure/B63930.png)

2-[2-(Trifluoromethoxy)phenyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related aniline derivatives often involves oxidative C-C bond formation processes. For instance, the reaction of phenyliodine bis(trifluoroacetate) (PIFA) with anilides has been shown to give 3-hydroxy-2-oxindole derivatives through a metal-free oxidative process (Wang et al., 2012). This showcases the reactivity and versatility of aniline compounds in synthetic chemistry.

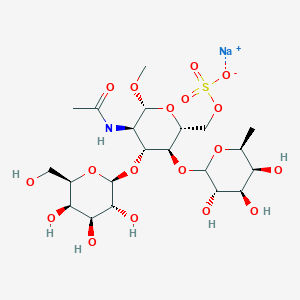

Molecular Structure Analysis

X-ray crystallography and computational studies have been extensively used to elucidate the molecular structure of aniline derivatives. For example, crystal structure and Hirshfeld surface analysis revealed significant insights into the steric effects of substituents on aniline compounds, indicating the impact of trifluoromethyl groups on molecular conformation (Slyvka et al., 2019).

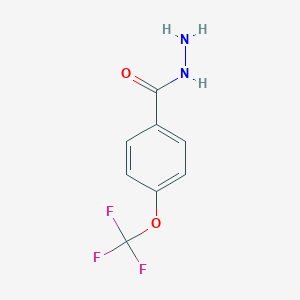

Chemical Reactions and Properties

The reactivity of aniline derivatives is influenced by the presence of substituents, which can facilitate various chemical reactions. For instance, trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation with optional site selectivity, demonstrating the role of N-protective groups in directing the reactivity of these compounds (Leroux et al., 2003).

Physical Properties Analysis

The physical properties of aniline derivatives, such as solubility, thermal stability, and electronic properties, are significantly impacted by their molecular structure. Research has shown that the introduction of trifluoromethyl groups can enhance these properties, making aniline derivatives suitable for various applications in materials science (Myung et al., 2003).

Applications De Recherche Scientifique

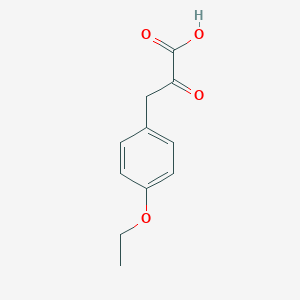

Organic Synthesis and Functionalization

Synthesis of Phenol Derivatives : A study described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines or corresponding phenols, depending on the acyl and phenyl substituents, highlighting a method for introducing hydroxy groups to aromatic rings (Itoh et al., 2002).

Metalation and Functionalization : Trifluoromethoxy-substituted anilines have been shown to undergo metalation, allowing for site-selective functionalization and synthesis of complex organic structures, demonstrating the compound's utility in structural elaboration (Leroux et al., 2003).

Crystallography and Material Science

- Crystal Structure Analysis : The crystal structure of a compound synthesized from 2-(trifluoromethyl)aniline demonstrated significant steric hindrance due to the trifluoromethyl group, offering insights into molecular interactions and design of new materials (Slyvka et al., 2019).

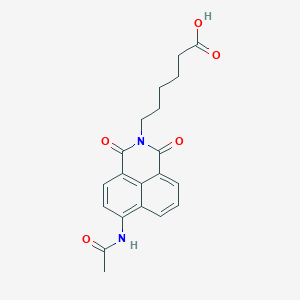

Electroluminescent Materials

- Synthesis of Emitting Amorphous Molecular Materials : Research has led to the creation of color-tunable emitting amorphous molecular materials for electroluminescence, indicating the potential of trifluoromethoxy-substituted compounds in the development of organic electroluminescent devices (Doi et al., 2003).

Environmental and Analytical Chemistry

- Aniline Vapor Detection : A study on a fluorescent probe for detecting aniline vapor demonstrated the utility of trifluoromethoxy-substituted compounds in environmental monitoring and the development of sensors for hazardous substances (Jiao et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to triflumuron , a synthetic insecticide that primarily targets chitin biosynthesis in insects .

Mode of Action

Based on its structural similarity to triflumuron, it may interact with its targets by disturbing the chitin biosynthesis of insects, particularly in immature life stages .

Biochemical Pathways

Triflumuron, a structurally similar compound, is known to inhibit chitin biosynthesis in insects . This suggests that 2-[2-(Trifluoromethoxy)phenyl]aniline might also affect similar pathways.

Pharmacokinetics

Triflumuron, a structurally similar compound, is known to be rapidly metabolized in rats . It’s oral absorption was estimated to be greater than 77% based on excretion of 41% in bile and 32% in urine, together with 4% in blood and carcass at 48 hours in bile-cannulated rats .

Result of Action

A series of n, n ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment were synthesized and found to be promising as inhibitors of human soluble epoxide hydrolase .

Propriétés

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-4-2-6-10(12)9-5-1-3-7-11(9)17/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVFXUXDUIPECW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371042 |

Source

|

| Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175676-54-7 |

Source

|

| Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)

![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)

![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)